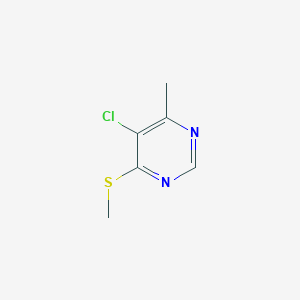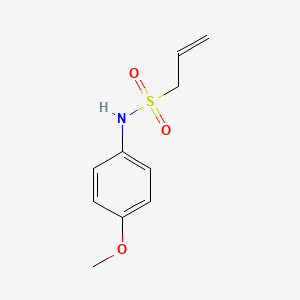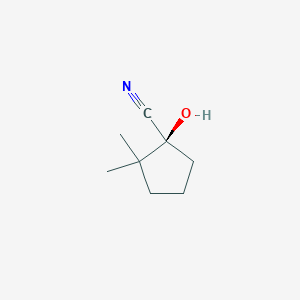![molecular formula C6H6N4 B14910491 5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)
5H-pyrrolo[3,2-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-pyrrolo[3,2-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrido[2,3-d]pyrimidin-7(8H)-ones involves the reaction of α,β-unsaturated esters with malononitrile in the presence of sodium methoxide in methanol, followed by treatment with guanidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5H-pyrrolo[3,2-d]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in drug design .
Scientific Research Applications
5H-pyrrolo[3,2-d]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as a kinase inhibitor, making it a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of adenine phosphoribosyltransferase, catalyzing a salvage reaction that results in the formation of AMP . This mechanism is energetically less costly than de novo synthesis, making it an efficient pathway for cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family, known for its kinase inhibitory properties.
Quinazoline: A heterocyclic compound with similar applications in medicinal chemistry.
Pyrimidine: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
5H-pyrrolo[3,2-d]pyrimidin-7-amine stands out due to its specific ring structure, which provides unique binding properties and enhances its potential as a therapeutic agent. Its ability to undergo various chemical modifications further adds to its versatility in drug design and development .
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H,7H2 |
InChI Key |
LWJLAJOJXMXJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)
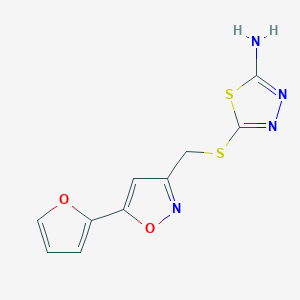
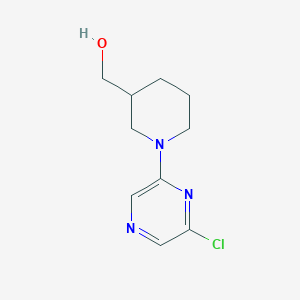
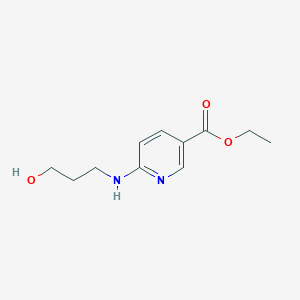
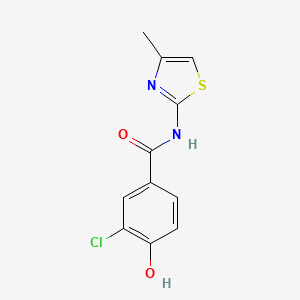
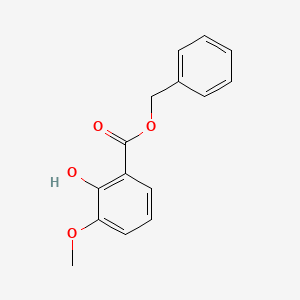
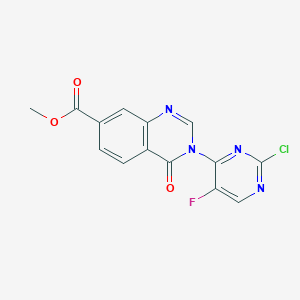
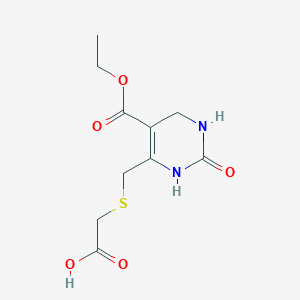

![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
